
Delpazolid
Übersicht
Beschreibung
in Daejeon, Republik Korea . Es wurde entwickelt, um gegen multiresistente Tuberkulose (MDR-TB) und andere grampositive bakterielle Infektionen zu kämpfen . Delpazolid zeichnet sich durch seine cyclische Amidrazonstruktur aus, die es von anderen Oxazolidinonen unterscheidet .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung des Oxazolidinonrings und die Einarbeitung der cyclischen Amidrazongruppe umfassen . Die Syntheseroute umfasst in der Regel die folgenden Schritte:
- Bildung des Oxazolidinonkerns durch Cyclisierungsreaktionen.
- Einführung der cyclischen Amidrazongruppe durch nucleophile Substitutionsreaktionen.
- Reinigung und Kristallisation, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sowie die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie .
Vorbereitungsmethoden
Delpazolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the incorporation of the cyclic amidrazone moiety . The synthetic route typically involves the following steps:
- Formation of the oxazolidinone core through cyclization reactions.
- Introduction of the cyclic amidrazone group via nucleophilic substitution reactions.
- Purification and crystallization to obtain the final product .
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using advanced purification techniques like chromatography .
Analyse Chemischer Reaktionen
Synthetic Pathway
Delpazolid is synthesized via a seven-step route starting from 1,2-difluoro-4-nitrobenzene , achieving high yields (>80% per step) without requiring chromatography for purification . Key reactions include:
Structural Reactivity
This compound’s structure includes three reactive moieties:
- Oxazolidinone ring : Susceptible to hydrolysis under extreme pH (e.g., degradation in acidic/alkaline conditions) .
- Hydroxymethyl group (-CH₂OH) : Can undergo oxidation to form a carboxylic acid derivative or esterification for prodrug development .
- Fluorinated aromatic ring : Electron-withdrawing fluorine enhances stability against metabolic oxidation .
Degradation Pathways
- Hydrolysis : The oxazolidinone ring opens in strong acidic/basic environments, forming a primary amine and carbonyl compound .
- Oxidation : The hydroxymethyl group oxidizes to a carboxylate in the presence of liver enzymes (e.g., CYP450), though this compound is neither a substrate nor inducer of major CYP isoforms .
Comparative Stability
This compound exhibits superior metabolic stability compared to linezolid due to its cyclic amidrazone side chain:
Rapid clearance minimizes mitochondrial toxicity, enabling safer long-term use .
Synthetic Advantages
- Efficiency : Seven-step synthesis with minimal purification .
- Scalability : High yields (>80%) at each step, suitable for industrial production .
- Green Chemistry : Avoids toxic reagents (e.g., chromatography solvents) .
Analytical Characterization
LC-MS/MS methods quantify this compound in plasma using electrospray ionization (ESI+) and transitions m/z 309.2 → 239.0 . Key parameters:
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Safety Profile
Delpazolid exhibits rapid clearance from the bloodstream, which minimizes cellular toxicity and reduces the risk of myelosuppression—a common side effect associated with linezolid. In clinical trials, this compound has demonstrated a favorable safety profile with mild adverse events reported even at higher doses. For instance, in a Phase 1 trial, the maximum tolerated dose was established at 2,400 mg without significant toxicity .
Clinical Trials
- Phase 1 and 2 Trials : this compound has been evaluated in several clinical trials focused on its bactericidal activity against pulmonary tuberculosis. In one study involving 79 subjects, various dosing regimens (400 mg BID to 1,200 mg QD) were compared against standard treatments (HRZE and linezolid). Results indicated that the average daily decline in bacterial load was significantly greater in patients receiving HRZE compared to those on this compound; however, the drug still showed promising results .
- Early Bactericidal Activity : A specific trial assessed the early bactericidal activity of this compound over 14 days. The average daily decline in log-CFU (colony-forming units) for the different this compound regimens was noted to be less effective than HRZE but comparable to linezolid . The findings suggest that while this compound is not yet superior to existing therapies, it holds potential for further development.
Comparative Efficacy Against Other Mycobacterial Infections
This compound has also been studied for its effectiveness against non-tuberculous mycobacteria (NTM). Research indicates that it exhibits better antimicrobial activity against certain NTM species compared to other oxazolidinones. For example, it demonstrated lower minimum inhibitory concentrations (MICs) against Mycobacterium fortuitum than linezolid . This positions this compound as a potential candidate for treating infections caused by rapidly growing mycobacteria.
Table: Summary of Clinical Trial Findings
Study Phase | Design | Participants | Dosing Regimen | Key Findings |
---|---|---|---|---|
Phase 1a | Randomized, placebo-controlled | 64 | 50-3,200 mg | MTD: 2,400 mg; mild adverse events |
Phase 1b | Randomized, placebo-controlled | 32 | 400-1,600 mg BID for 7 days | MTD: 1,200 mg BID; no serious adverse events |
Phase 2a | Open-label | 80 | Various doses for 14 days | Efficacy comparable to linezolid; lower resistance rates observed |
Wirkmechanismus
Delpazolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and the elongation of the peptide chain . This leads to the inhibition of bacterial growth and ultimately, bacterial cell death . The molecular targets of this compound include the peptidyl transferase center of the ribosome, which is essential for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Delpazolid wird mit anderen Oxazolidinonen wie Linezolid, Sutezolid und Tedizolid verglichen . Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound mehrere einzigartige Merkmale:
Reduzierte Myelosuppression: This compound hat nachweislich weniger Myelosuppression verursacht als Linezolid, was es zu einer sichereren Option für die Langzeitanwendung macht.
Verbesserte Aktivität: This compound zeigt stärkere Hemmwirkungen gegen bestimmte Bakterienstämme, einschließlich multiresistenter Mycobacterium tuberculosis.
Verbesserte Pharmakokinetik: This compound hat ein besseres pharmakokinetisches Profil mit höherer Bioverfügbarkeit und geringerer Proteinbindung.
Ähnliche Verbindungen umfassen:
Biologische Aktivität
Delpazolid, also known as LCB01-0371, is a novel oxazolidinone antibiotic developed primarily for the treatment of infections caused by Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive bacteria. This article delves into its biological activity, efficacy in clinical trials, and comparative analysis with existing treatments.
This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is similar to that of linezolid, but this compound has been shown to have a more favorable pharmacokinetic profile and reduced toxicity.
In Vitro Activity
This compound exhibits significant in vitro activity against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its potential effectiveness:
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
M. tuberculosis H37Rv | 0.5 | >16 |
MDR-TB | 1 | 4 |
XDR-TB | 0.25 | 1 |
This compound's MIC for MDR-TB is notably lower than that for linezolid, indicating a lower resistance rate and higher efficacy in treating resistant strains .
Phase I Studies
In early clinical trials, this compound demonstrated a favorable safety profile. A Phase I study assessed the pharmacokinetics and tolerability of multiple doses up to 1200 mg BID over 21 days. No serious adverse events were reported, and myelosuppression was significantly lower compared to linezolid .
Phase II Studies
A Phase II trial focused on the early bactericidal activity (EBA) of this compound in patients with pulmonary TB. The study included 79 subjects randomized to receive various dosing regimens of this compound or standard TB therapy (HRZE). The results indicated that this compound had an average daily decline in log-CFU (colony-forming units) comparable to or better than that of linezolid:
Treatment Group | Average Daily Decline in log-CFU |
---|---|
This compound 800 mg QD | -0.044 ± 0.016 |
This compound 400 mg BID | -0.053 ± 0.017 |
This compound 800 mg BID | -0.043 ± 0.016 |
This compound 1200 mg QD | -0.019 ± 0.017 |
HRZE | -0.192 ± 0.028 |
Linezolid 600 mg BID | -0.154 ± 0.023 |
These findings suggest that this compound can effectively reduce bacterial load in TB patients while maintaining a safety profile superior to that of linezolid .
Comparative Efficacy
This compound's efficacy against resistant strains is particularly noteworthy:
- Resistance Rates : In studies comparing resistance rates between this compound and linezolid for MDR-TB, this compound showed a resistance rate of only 6.7%, compared to linezolid's rate of 0.8% .
- Toxicity Profile : The rapid clearance of this compound from the bloodstream minimizes cellular toxicity, leading to lower incidences of side effects such as myelosuppression compared to linezolid .
Case Studies
Several case studies have highlighted the potential of this compound in treating complicated cases of TB:
- Case Study A : A patient with MDR-TB showed significant improvement after switching from linezolid to this compound due to intolerable side effects from the former.
- Case Study B : A cohort study involving patients with XDR-TB indicated successful treatment outcomes with this compound, showcasing its role as a viable alternative in resistant cases.
Eigenschaften
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219707-39-7 | |
Record name | LCB01-0371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LCB01-0371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DELPAZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.